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Salivaricin B is a type All lantibiotic produced by the oral probiotic bacterium Streptococcus
salivarius. As a member of the lanthipeptide class of ribosomally synthesized and post-
translationally modified peptides (RiPPs), Salivaricin B exhibits potent antimicrobial activity
against various Gram-positive bacteria. Its unique structure, characterized by lanthionine and
B-methyllanthionine bridges, is the result of a dedicated biosynthetic pathway encoded by the
sbo gene cluster. This technical guide provides a comprehensive overview of the Salivaricin B
biosynthesis pathway, detailing the genetic organization, enzymatic machinery, and key
experimental methodologies used to elucidate this process.

Genetic Organization of the Salivaricin B
Biosynthetic Gene Cluster

The biosynthesis of Salivaricin B is orchestrated by a set of genes organized in the sbo gene
cluster. In Streptococcus salivarius K12, this cluster is located on a large, 190-kilobase
transmissible megaplasmid, often in close proximity to the gene cluster for another lantibiotic,
Salivaricin A2.[1][2] The sbo locus is comprised of eight open reading frames (ORFs) that are
predicted to be organized into two operons.[1]

The first operon is believed to be involved in the regulation of Salivaricin B production and
consists of shoK and sboR. These genes encode a putative two-component regulatory system,
with SboK acting as the sensor kinase and SboR as the response regulator.[1] This system
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likely senses the extracellular concentration of Salivaricin B and upregulates the expression of

the biosynthetic genes in an auto-regulatory fashion.

The second, larger operon contains the structural and modification genes essential for

Salivaricin B synthesis. This operon includes shoA, the structural gene encoding the precursor

peptide, followed by genes for modification (sboM), transport (sboT), and immunity (sboF,

sboE, and sboG).[1]

Table 1: Genes of the Salivaricin B (sbo) Locus and Their Putative Functions

Size of Product

Gene . . Predicted Function = Homology
(amino acids)
Regulation (Sensor
sboK 456 ) S. pyogenes ScnK
Kinase)
Regulation (Response
sboR 232 S. pyogenes SchR
Regulator)
Salivaricin B Kocuria varians
sboA 56 ) o
Precursor Peptide Variacin
Modification
sboM 933 (Dehydration and S. pyogenes ScnM
Cyclization)
Transport (ABC
Transporter) and
sboT 693 ] S. mutans MukT
Leader Peptide
Cleavage
sboF 303 Immunity S. pyogenes ScnF
sboE 249 Immunity S. pyogenes ScnE
sboG 242 Immunity S. pyogenes ScnG

The Biosynthesis Pathway: From Precursor Peptide

to Mature Lantibiotic
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The biosynthesis of Salivaricin B is a multi-step process involving ribosomal synthesis of a
precursor peptide followed by extensive post-translational modifications.

Ribosomal Synthesis of the Precursor Peptide (SboA)

The journey begins with the ribosomal synthesis of the 56-amino acid precursor peptide, SboA.
[1] Like other lantibiotics, SboA consists of two distinct domains: an N-terminal leader peptide
and a C-terminal core peptide (or propeptide). The leader peptide serves as a recognition
signal for the modification enzymes and prevents the antimicrobial activity of the peptide within
the producer cell. The core peptide is the region that undergoes post-translational modifications
to become the mature, active Salivaricin B.

Post-Translational Modification by SboM

The bifunctional enzyme SboM is responsible for the characteristic structural modifications of
Salivaricin B.[1] This enzyme catalyzes two key reactions:

o Dehydration: SboM first dehydrates specific serine and threonine residues within the SboA
core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

o Cyclization: Following dehydration, SboM catalyzes the intramolecular Michael-type addition
of cysteine thiol groups onto the dehydroamino acids. This reaction forms the characteristic
thioether cross-links of lanthionine (from cysteine and Dha) and -methyllanthionine (from
cysteine and Dhb), resulting in the polycyclic structure of the modified precursor.

Transport and Maturation by SboT

The modified SboA precursor is then exported from the cell and concomitantly processed to its
mature, active form by the ABC transporter SboT.[1] SboT is believed to have a dual function:

o Translocation: It actively transports the modified precursor peptide across the cell
membrane.

o Proteolysis: SboT possesses a peptidase domain that cleaves off the leader peptide during
or immediately after translocation, releasing the mature and active Salivaricin B into the
extracellular environment.
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Self-Immunity through SboFEG

To protect itself from the antimicrobial action of the secreted Salivaricin B, the producer
organism, S. salivarius, employs an immunity system encoded by the shoFEG genes.[1] These
genes are predicted to form an ABC transporter complex that likely removes any intracellular
Salivaricin B that may have escaped export or entered the cell, thus preventing self-
intoxication.

Visualization of the Salivaricin B Biosynthesis
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Caption: The biosynthetic pathway of Salivaricin B.

Quantitative Data
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While detailed enzyme kinetic data for the Salivaricin B biosynthetic enzymes are not readily
available in the public domain, molecular weight analysis has been crucial in characterizing the
precursor and final product.

Table 2: Molecular Weights of Salivaricin B and its Precursor

. . Experimentally
Predicted/Theoretic

Peptide Determined Mass Method
al Mass (Da)
(Da)
Salivaricin A2 (for
] 2368 2368 MALDI-TOF MS
comparison)
Salivaricin B 2740 2740 MALDI-TOF MS
6xHis-tagged SboA
- 7355 MALDI-TOF MS
(unmodified)
Dehydrated 6xHis-
7283 MALDI-TOF MS

tagged SboA (-4H20)

Experimental Protocols

The following sections detail the methodologies for key experiments used in the study of
Salivaricin B biosynthesis.

Purification of Salivaricin B from S. salivarius Culture

This protocol is adapted from the methods used for the initial isolation and characterization of
Salivaricin B.

e Culture Growth:S. salivarius K12 is grown on a suitable solid medium, such as M17 sucrose
agar, to promote robust production of the lantibiotic.

o Extraction: The mature Salivaricin B is extracted from the agar cultures using a freeze-thaw
method.

e Initial Purification: The crude extract is subjected to hydrophobic interaction chromatography.
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o HPLC Purification: The fractions containing Salivaricin B activity are further purified by
reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 semi-
preparative column. A gradient of acetonitrile in water is typically used for elution.

» Activity Assay: Fractions are tested for antimicrobial activity against a sensitive indicator
strain, such as Micrococcus luteus.

o Mass Spectrometry: The molecular weight of the purified peptide in the active fractions is
confirmed using Matrix-Assisted Laser Desorption/lonization Time-of-Flight Mass
Spectrometry (MALDI-TOF MS).

In Vitro Reconstitution of Salivaricin B Biosynthesis
using a Cell-Free System

This protocol is based on the UniBioCat system for the cell-free biosynthesis of RiPPs.

o Template Preparation: DNA templates for the genes sboA (encoding a tagged precursor
peptide, e.g., with a 6xHis-tag), sboM, and sboT are prepared, typically in expression vectors
suitable for in vitro transcription and translation.

» Cell-Free Expression: The DNA templates are co-expressed in a single-pot reaction using an
E. coli-based cell-free expression system. This system contains all the necessary
components for transcription and translation (ribosomes, RNA polymerase, amino acids,
etc.).

¢ Incubation: The reaction mixture is incubated under conditions that allow for the expression
of the proteins and the subsequent enzymatic modification of the SboA precursor by SboM
and processing by SboT.

e Product Extraction and Purification: The reaction mixture is then processed to extract and
purify the resulting peptides. If a His-tagged SboA precursor is used, affinity chromatography
can be employed.

o Analysis by Mass Spectrometry: The products of the cell-free reaction are analyzed by
MALDI-TOF MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to
identify the unmodified precursor, modified intermediates (e.g., dehydrated forms), and the
final mature Salivaricin B.
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» Antimicrobial Activity Assay: The purified products from the cell-free synthesis are tested for
antimicrobial activity against a sensitive indicator strain to confirm the production of a
biologically active lantibiotic.

Experimental Workflow Visualization
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Caption: Workflow for the in vitro biosynthesis of Salivaricin B.

Conclusion

The biosynthesis of Salivaricin B is a complex and tightly regulated process that transforms a
simple, ribosomally synthesized peptide into a potent antimicrobial agent. The elucidation of
this pathway, from the genetic blueprint in the sbo gene cluster to the functional roles of the
biosynthetic enzymes, has been made possible through a combination of genetic analysis,
protein biochemistry, and innovative techniques like cell-free synthesis. A thorough
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understanding of this biosynthetic machinery not only provides insights into the biology of
Streptococcus salivarius but also opens avenues for the bioengineering of novel lantibiotics
with improved therapeutic properties. The detailed methodologies presented here serve as a
guide for researchers aiming to further investigate and harness the potential of Salivaricin B
and other related lantibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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